molecular formula C6H4Br2IN B8202941 2,5-Dibromo-4-iodoaniline

2,5-Dibromo-4-iodoaniline

Cat. No.: B8202941
M. Wt: 376.81 g/mol
InChI Key: WCWIYOWAJUYGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-iodoaniline is an organic compound with the molecular formula C6H3Br2INH2 It is a halogenated aniline derivative, characterized by the presence of two bromine atoms and one iodine atom attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-iodoaniline typically involves multi-step reactions starting from aniline. One common method includes the following steps:

    Nitration: Aniline is first nitrated to form 2,5-dinitroaniline.

    Reduction: The nitro groups are then reduced to amino groups, yielding 2,5-diaminoaniline.

    Bromination: Bromination of 2,5-diaminoaniline results in the formation of 2,5-dibromoaniline.

    Iodination: Finally, iodination of 2,5-dibromoaniline produces this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-iodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-iodoaniline and its derivatives involves interactions with specific molecular targets and pathways. For instance, its halogenated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-iodoaniline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2,5-dibromo-4-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWIYOWAJUYGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-4-iodoaniline
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-4-iodoaniline
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-4-iodoaniline
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-4-iodoaniline
Reactant of Route 5
2,5-Dibromo-4-iodoaniline
Reactant of Route 6
Reactant of Route 6
2,5-Dibromo-4-iodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.